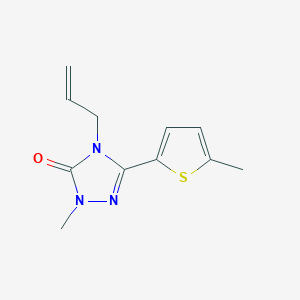![molecular formula C18H14BrN3O2 B2809719 Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate CAS No. 109321-96-2](/img/structure/B2809719.png)
Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C18H14BrN3O2. It is a derivative of indoloquinoxaline, a class of compounds known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties .
作用機序
Target of Action
Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a novel compound that has been synthesized for potential use in optoelectronic devices Compounds in the 6h-indolo[2,3-b]quinoxaline series, which this compound is a part of, have been studied as antibacterial and antiviral agents .
Mode of Action
It is known that these compounds show intramolecular charge transfer transitions (ict) in the range of 501–561 nm with high molar absorption coefficient . This suggests that they interact with their targets through electronic absorption and emission spectra, which strongly depend on the nature of solvents used .
Biochemical Pathways
It is known that 6h-indolo[2,3-b]quinoxaline derivatives have shown high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus . This suggests that these compounds may affect the biochemical pathways related to these viruses.
Pharmacokinetics
The thermal stability observed for these compounds suggests their use under ambient conditions , which may have implications for their bioavailability.
Result of Action
These compounds emit in the range of 580–648 nm in solutions and 672–700 nm (red region) in neat solid films . This suggests that they may have potential applications in optoelectronic devices .
Action Environment
It is known that the nature of solvents used can strongly affect the electronic absorption and emission spectra of these compounds .
準備方法
The synthesis of Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate typically involves a multi-step process. One common method includes the cyclo-condensation reaction of appropriate precursors under controlled conditions. For instance, the reaction of 6H-indolo[2,3-b]quinoxaline with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO) can yield the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
化学反応の分析
Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Alkylation and Acylation: The indole and quinoxaline rings can be functionalized through alkylation and acylation reactions.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral, antibacterial, and anticancer activities.
Materials Science: The compound’s unique electronic properties make it useful in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
類似化合物との比較
Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate can be compared with other indoloquinoxaline derivatives, such as:
2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones: These compounds exhibit similar biological activities but differ in their structural features and specific applications.
6-(2-Dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Known for its high antiviral activity against herpes simplex virus and cytomegalovirus.
特性
IUPAC Name |
ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDORUTRSFBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2809638.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2809642.png)

![4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2809647.png)
![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2809648.png)
![N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2809649.png)
![Methyl({2-[(trimethylsilyl)oxy]ethyl})amine](/img/structure/B2809651.png)

![2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol](/img/structure/B2809655.png)


![1,3-Bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2809658.png)
![1-(3-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2809659.png)
